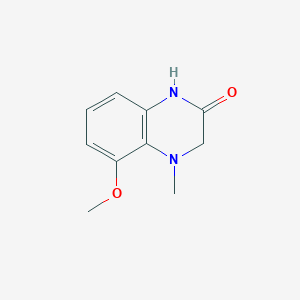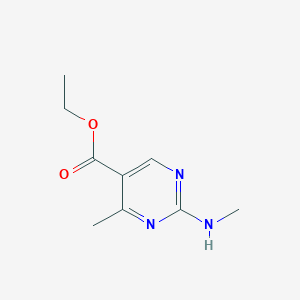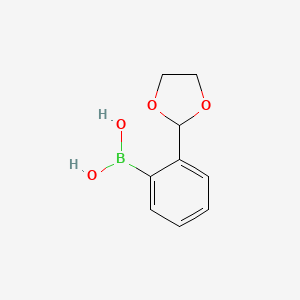
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 1,3-dioxolane-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield phenols or other oxygenated products .
Scientific Research Applications
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in developing enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby blocking their activity . The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 1,3-dioxolane moiety and has different reactivity and applications.
(3-(1,3-Dioxolan-2-yl)phenyl)boronic acid pinacol ester: A related compound with a pinacol ester group, which affects its stability and reactivity.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 1,3-dioxolane moiety, leading to different chemical properties and uses.
Uniqueness: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H11BO4 |
|---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 |
InChI Key |
QULISEWYULGEJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2OCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


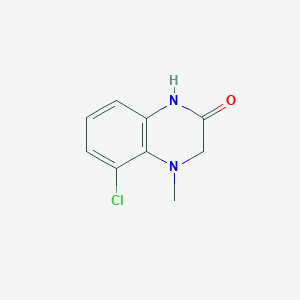

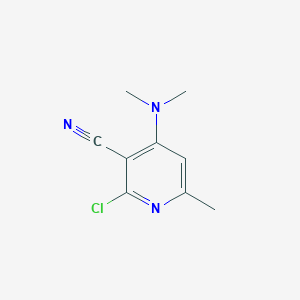

![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
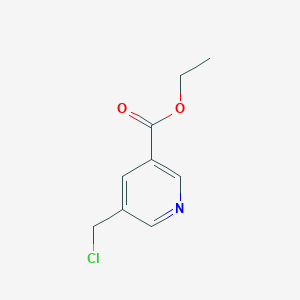
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
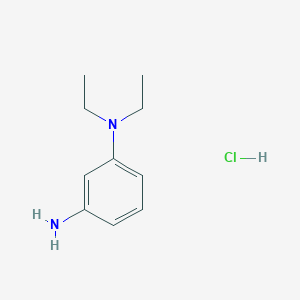
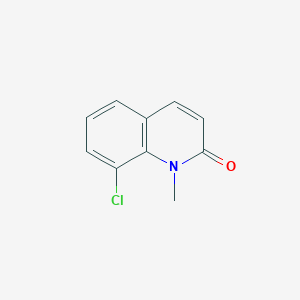
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
